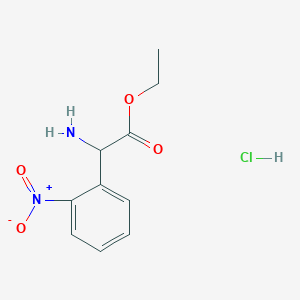
5-Nitro-2-(4-vinylphenyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-2-(4-vinylphenyl)pyridine is an organic compound characterized by a pyridine ring substituted with a nitro group at the 5-position and a vinylphenyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-(4-vinylphenyl)pyridine typically involves the nitration of 2-(4-vinylphenyl)pyridine. The nitration reaction is usually carried out using nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to avoid over-nitration.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production efficiency while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions: 5-Nitro-2-(4-vinylphenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 5-amino-2-(4-vinylphenyl)pyridine.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Typical reducing agents include iron and hydrogen gas.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted pyridines.
Aplicaciones Científicas De Investigación
5-Nitro-2-(4-vinylphenyl)pyridine has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 5-Nitro-2-(4-vinylphenyl)pyridine exerts its effects involves its interaction with molecular targets and pathways. The nitro group is known to participate in redox reactions, which can affect cellular processes. The vinyl group can undergo polymerization, leading to the formation of larger molecules with unique properties.
Comparación Con Compuestos Similares
2-Nitro-5-(4-vinylphenyl)pyridine
3-Nitro-2-(4-vinylphenyl)pyridine
4-Nitro-2-(4-vinylphenyl)pyridine
Propiedades
IUPAC Name |
2-(4-ethenylphenyl)-5-nitropyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-2-10-3-5-11(6-4-10)13-8-7-12(9-14-13)15(16)17/h2-9H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLURQVLPWJMBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)C2=NC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2',3'-Dihydrospiro[[1,3]dioxolane-2,1'-inden]-5'-yl)methanol](/img/structure/B7981326.png)


![(2',3'-Dihydrospiro[[1,3]dioxolane-2,1'-inden]-6'-yl)methanol](/img/structure/B7981339.png)








![(1S,2R,7S,10R,11R,15R,17R,21R,22R)-7,21-dihydroxy-1,2,6,6,10,17,22-heptamethyl-19-oxahexacyclo[12.10.0.02,11.05,10.015,22.017,20]tetracos-13-en-18-one](/img/structure/B7981388.png)
![(1R,2R,5S,8S,9S,10S,11S,15S,18R)-9,10,15,18-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B7981395.png)
